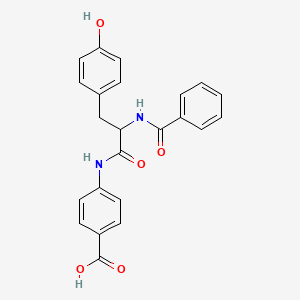

N-Benzoyl-L-tyrosyl-p-aminobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

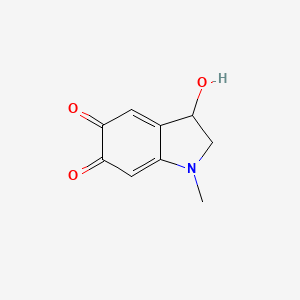

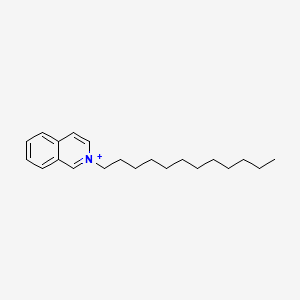

N-benzoyl-l-tyrosyl-p-aminobenzoic acid is a synthetic peptide used primarily for the assessment of exocrine pancreatic function. It is specifically cleaved by the enzyme chymotrypsin, releasing p-aminobenzoic acid, which can be measured to evaluate pancreatic function .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzoyl-l-tyrosyl-p-aminobenzoic acid is synthesized by forming an amide bond between ethyl p-aminobenzoate and N-benzoyl-tyrosine. The reaction involves the use of N-methyl-morpholine and ethyl chlorocarbonate for activation. The resulting L-amide is selectively hydrolyzed by sequential use of dimsyl sodium and dilute acid to yield the final product .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is typically lyophilized to obtain a stable, powdered form suitable for storage and transportation .

Chemical Reactions Analysis

Types of Reactions

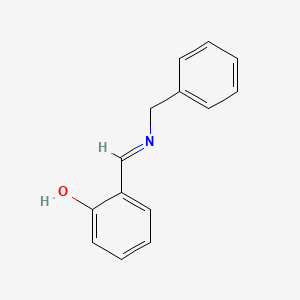

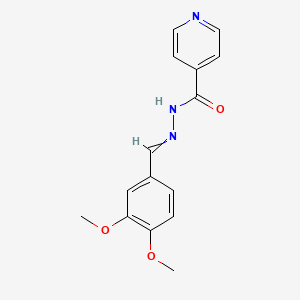

N-benzoyl-l-tyrosyl-p-aminobenzoic acid undergoes hydrolysis when exposed to chymotrypsin, resulting in the formation of N-benzoyl-l-tyrosine and p-aminobenzoic acid . This hydrolysis is a key reaction used in diagnostic tests for pancreatic function.

Common Reagents and Conditions

The hydrolysis reaction is catalyzed by chymotrypsin under physiological conditions. The reaction occurs in the small intestine, where chymotrypsin is present in the digestive juices .

Major Products Formed

The major products formed from the hydrolysis of this compound are N-benzoyl-l-tyrosine and p-aminobenzoic acid .

Scientific Research Applications

N-benzoyl-l-tyrosyl-p-aminobenzoic acid is widely used in scientific research, particularly in the field of gastroenterology. It serves as a diagnostic tool for assessing exocrine pancreatic function. The compound is administered orally, and the amount of p-aminobenzoic acid excreted in the urine is measured to evaluate pancreatic enzyme activity . This test is valuable in diagnosing conditions such as chronic pancreatitis, cystic fibrosis, and pancreatic carcinoma .

Mechanism of Action

The mechanism of action of N-benzoyl-l-tyrosyl-p-aminobenzoic acid involves its hydrolysis by the enzyme chymotrypsin in the small intestine. Chymotrypsin cleaves the peptide bond, releasing p-aminobenzoic acid and N-benzoyl-l-tyrosine. The amount of p-aminobenzoic acid excreted in the urine reflects the activity of chymotrypsin and, by extension, the exocrine function of the pancreas .

Comparison with Similar Compounds

Similar Compounds

Pancreolauryl Test Substrate: Another compound used for assessing pancreatic function.

N-benzoyl-l-tyrosyl-p-aminobenzoic acid: This compound is unique in its specific cleavage by chymotrypsin, making it a reliable marker for pancreatic function.

Uniqueness

This compound is unique due to its specific cleavage by chymotrypsin, which allows for a precise assessment of pancreatic function. Its use in non-invasive diagnostic tests makes it a valuable tool in clinical settings .

Properties

IUPAC Name |

4-[[2-benzamido-3-(4-hydroxyphenyl)propanoyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O5/c26-19-12-6-15(7-13-19)14-20(25-21(27)16-4-2-1-3-5-16)22(28)24-18-10-8-17(9-11-18)23(29)30/h1-13,20,26H,14H2,(H,24,28)(H,25,27)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPPTWHFVYKCNNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80860543 |

Source

|

| Record name | 4-[(N-Benzoyltyrosyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10763029.png)

![5-amino-2-(((6R,7R)-7-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)-1-(2-hydroxyethyl)-1H-pyrazol-2-ium hydrogensulfate](/img/structure/B10763046.png)

![[(6S)-6-hydroxy-6-[(8S,9R,10R,13R,14S,16R,17R)-16-hydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B10763081.png)

![2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5R,6S)-4,5-Dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B10763130.png)